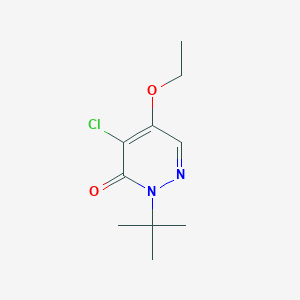![molecular formula C16H18N4O B259276 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile, also known as MI-773, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapeutic. MI-773 is a member of the indole-3-carbonitrile family of compounds and has been shown to inhibit the activity of the p53-MDM2 protein-protein interaction, leading to the stabilization and activation of the p53 tumor suppressor protein.
Mecanismo De Acción
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile works by inhibiting the interaction between p53 and MDM2, which leads to the stabilization and activation of p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, and is often overexpressed in cancer cells. By inhibiting the p53-MDM2 interaction, 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile allows p53 to accumulate in the cell and activate its downstream targets, leading to cell cycle arrest, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to have a variety of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis and sensitizing cells to chemotherapy and radiation therapy, 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile can also inhibit cell migration and invasion, and can induce autophagy in certain cancer cell types. 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has also been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable therapeutic index.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and is stable under a variety of conditions. 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has also been extensively studied in preclinical models, making it a well-characterized tool compound for studying the p53-MDM2 pathway. However, 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has some limitations for use in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile is specific to the p53-MDM2 interaction, and may not be effective in cancers that have mutations in the p53 pathway.
Direcciones Futuras
There are several potential future directions for research on 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile. One area of interest is the development of more potent and selective inhibitors of the p53-MDM2 interaction. Another area of interest is the identification of biomarkers that can predict which patients will respond to 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile treatment. Additionally, there is interest in combining 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway, to enhance its efficacy. Finally, there is interest in studying the role of 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile in other disease contexts, such as neurodegenerative diseases, where p53 has been implicated in disease pathology.
Métodos De Síntesis
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile can be synthesized using a variety of methods. One such method involves the reaction of 1H-indole-3-carbonitrile with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with 2-(2-oxoethyl)acetonitrile to yield 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile. Other methods involve the use of different starting materials and reagents, but the overall goal is to produce 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile in a pure and efficient manner.
Aplicaciones Científicas De Investigación
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has been extensively studied in preclinical models of cancer, with promising results. In vitro studies have shown that 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile can induce apoptosis in cancer cells that express wild-type p53, but has little effect on cells that lack functional p53. In vivo studies have demonstrated that 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile can inhibit tumor growth in mouse models of various types of cancer, including breast, lung, and colon cancer. 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for these treatments.
Propiedades
Nombre del producto |
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile |
|---|---|
Fórmula molecular |
C16H18N4O |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carbonitrile |
InChI |
InChI=1S/C16H18N4O/c1-18-6-8-19(9-7-18)16(21)12-20-11-13(10-17)14-4-2-3-5-15(14)20/h2-5,11H,6-9,12H2,1H3 |
Clave InChI |
UUADRZYAYJXAGN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C#N |
SMILES canónico |
CN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide](/img/structure/B259193.png)
![4-[(2,4-Dichlorobenzyl)sulfonyl]morpholine](/img/structure/B259197.png)
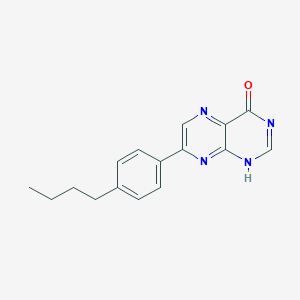
![N-[(5-chloro-3-methoxy-2-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B259202.png)
![5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
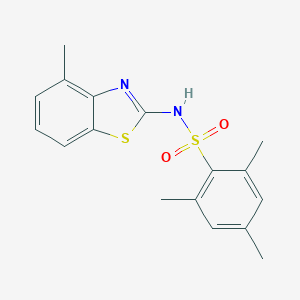

![ethyl 3-(2-ethoxy-2-oxoethyl)-2-(methylsulfanyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B259231.png)
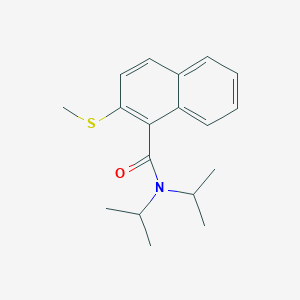


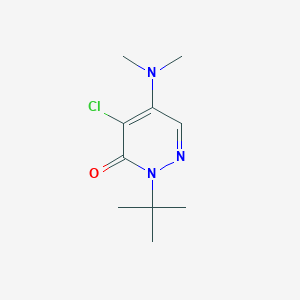
![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)
